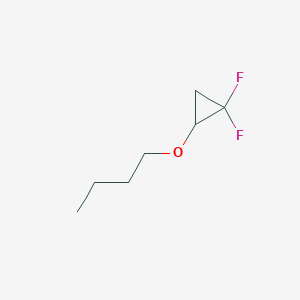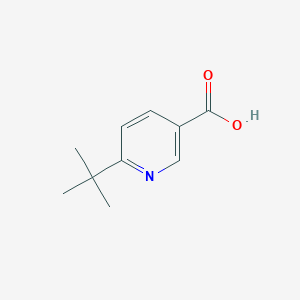
6-(叔丁基)烟酸
描述
6-(tert-Butyl)nicotinic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(tert-Butyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-Butyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
烟酸及其衍生物的受体
烟酸(尼克酸)作为一种降脂药物已使用了几十年,其作用是通过脂肪组织中的特定受体介导的,例如在小鼠中被识别为 PUMA-G、在人类中被识别为 HM74 的 G 蛋白偶联受体。这些受体通过减少环磷酸腺苷 (cAMP) 的积累来介导烟酸的抗脂解作用,从而抑制脂肪组织中的激素敏感性甘油三酯脂肪酶。这些受体的识别对于了解烟酸及其衍生物的作用机制至关重要,并可能成为开发治疗血脂异常症的新治疗策略的关键 (Tunaru 等人,2003)。
化学分离和回收技术
人们一直在探索从各种混合物中分离和回收烟酸的进步,重点是提高这些过程的效率。例如,已经研究了使用三正辛基膦氧化物 (TOPO) 等有机磷溶剂萃取剂进行反应萃取,以强化烟酸的回收,突出了其在制药和生化工业中的重要性 (Kumar 等人,2008)。
血管舒张和抗氧化特性
已经研究了硫代烟酸衍生物的血管舒张和抗氧化特性,证明了其潜在的治疗应用。这些类似物已显示出对大鼠胸主动脉血管舒张的作用,并在分析中表现出抗氧化活性,表明它们有可能作为需要血管舒张和抗氧化的疾病的治疗剂进行开发 (Prachayasittikul 等人,2010)。
分子识别和作用机制
对烟酸的高低亲和力受体(如 HM74A)的进一步分子识别,有助于更深入地了解该药物在治疗血脂异常症中的作用机制。为烟酸鉴定的高亲和力受体 HM74A 在介导其脂质调节作用中起着重要作用,这对开发更有效的血脂异常症管理药物具有重要意义 (Wise 等人,2003)。
抑制动脉粥样硬化进展
研究还表明,烟酸可以通过激活其在免疫细胞上的受体 GPR109A,独立于其脂质调节作用来抑制动脉粥样硬化的进展。这一发现为治疗动脉粥样硬化和其他炎症性疾病开辟了新的途径,强调了烟酸超越其传统用途的更广泛应用 (Lukasova 等人,2011)。
安全和危害
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Biochemical Pathways
For instance, nicotinic acid is known to be metabolized via the Preiss-Handler pathway into nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .
Pharmacokinetics
Some properties can be inferred from its structure and related compounds It’s likely to have high gastrointestinal absorption and permeability across the blood-brain barrier
生化分析
Biochemical Properties
It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions as a precursor to NAD+ and NADP+, important coenzymes in redox reactions . The tert-butyl group in 6-(tert-Butyl)nicotinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Nicotinic acid has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It would be interesting to investigate whether the tert-butyl group in 6-(tert-Butyl)nicotinic acid modulates these effects.
Molecular Mechanism
Nicotinic acid, however, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
No studies have been conducted to investigate the dosage effects of 6-(tert-Butyl)nicotinic acid in animal models. Studies on nicotinic acid have shown that its effects can vary with different dosages .
Metabolic Pathways
Nicotinic acid is involved in the NAD+ and NADP+ biosynthesis pathways . Whether 6-(tert-Butyl)nicotinic acid participates in these or other metabolic pathways remains to be determined.
Transport and Distribution
The transport and distribution of 6-(tert-Butyl)nicotinic acid within cells and tissues have not been studied. Nicotinic acid is known to be transported across cell membranes by specific transporters
属性
IUPAC Name |
6-tert-butylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGXKEVUQXTBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619660 | |
| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832715-99-8 | |
| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)
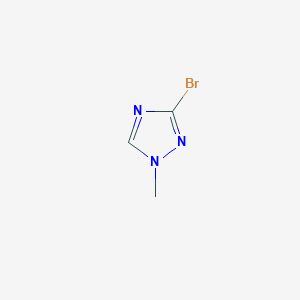
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
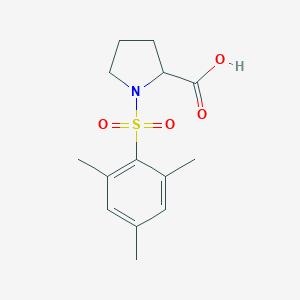
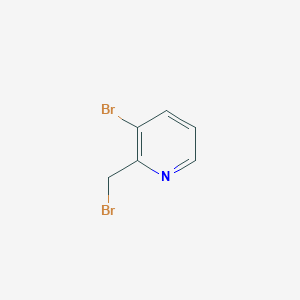

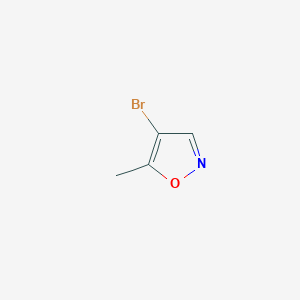
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
